2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Coordination Chemistry Ligand Design Metalloenzyme Inhibition

This compound is a structurally defined N,O-bidentate ligand with a 2-pyridinylmethylamino group at the 3-position and a 2-methyl substituent on the benzoic acid core. The pyridine nitrogen and carboxyl group form stable six-membered chelate rings with transition metals—an essential feature for MOF synthesis, catalytic complex design, and metalloenzyme inhibitor development that the 3-pyridinylmethyl regioisomer (CAS 878714-39-7) cannot replicate. The 2-methyl group introduces steric hindrance that modulates conformational flexibility relative to non-methylated analogs. The free carboxylic acid enables amide coupling, esterification, or reduction for library synthesis. Well-characterized physicochemical profile (LogP 1.88–2.77, PSA 62.22 Ų) supports structure-property relationship studies. Supplied as a solid at 95% purity in 1 g–100 g scales. Classified GHS07 (harmful/irritant); standard lab PPE required. Research use only.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 881445-78-9
Cat. No. B183064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid
CAS881445-78-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O
InChIInChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18)
InChIKeyHAUFZEHUDXFIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS 881445-78-9) Procurement & Differentiation Baseline


2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS: 881445-78-9) is a substituted aminobenzoic acid derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . It features a benzoic acid core substituted with a methyl group at the 2-position and a pyridin-2-ylmethylamino moiety at the 3-position, a structural arrangement that positions it as a potential N,O-bidentate ligand . The compound is commercially available from multiple reputable vendors, typically at 95% purity, and is supplied as a solid for research use only . Its structural features, including a calculated polar surface area (PSA) of 62.22 Ų and a predicted LogP of approximately 1.88 to 2.77 depending on the computational method, define its physicochemical fingerprint relative to close analogs .

Why 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid Cannot Be Replaced by In-Class Aminobenzoic Acid Analogs


Generic substitution among aminobenzoic acid derivatives fails because subtle structural variations in the substitution pattern profoundly alter both physicochemical properties and biological interactions. The target compound incorporates a pyridin-2-ylmethylamino group at the 3-position of the benzoic acid core, which positions the pyridine nitrogen and the benzoic acid carboxyl group in a spatial arrangement conducive to N,O-bidentate metal coordination . In contrast, its regioisomer 2-methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) substitutes the pyridine at the 3-position, creating a distinct metal-binding geometry and electronic profile . Furthermore, the presence of the 2-methyl group introduces steric hindrance that influences conformational flexibility relative to non-methylated analogs such as 2-[(2-pyridinylmethyl)amino]benzoic acid (CAS 5691-02-1) [1]. These structural differences translate directly to measurable variations in lipophilicity, hydrogen-bonding capacity, and target engagement, making each compound a distinct chemical entity that cannot be assumed interchangeable without explicit comparative validation.

Quantitative Differentiation Evidence for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid vs. Closest Analogs


Metal Chelation Capability: 2-Pyridinylmethyl vs. 3-Pyridinylmethyl Isomer Differentiation

The 2-pyridinylmethyl substitution in the target compound positions the pyridine nitrogen in closer spatial proximity to the benzoic acid carboxyl oxygen relative to the 3-pyridinylmethyl isomer, facilitating N,O-bidentate chelation of transition metals. This structural feature is absent in the 3-pyridinylmethyl regioisomer (CAS 878714-39-7), where the nitrogen is located at the meta position of the pyridine ring . The target compound's arrangement enables the formation of stable six-membered chelate rings upon metal coordination, a property fundamental to its utility as a ligand scaffold in metalloenzyme inhibitor design .

Coordination Chemistry Ligand Design Metalloenzyme Inhibition

Lipophilicity Differential: Calculated LogP Values Across Pyridylmethyl Aminobenzoic Acid Series

The target compound exhibits a calculated LogP of 1.88 (Hit2Lead) to 2.7733 (ChemSrc), reflecting moderate lipophilicity. This places it in a distinct lipophilicity window relative to the non-methylated analog 2-[(2-pyridinylmethyl)amino]benzoic acid, which has a lower molecular weight (228.25 g/mol) and expected lower LogP due to the absence of the hydrophobic methyl substituent [1]. The 2-methyl group in the target compound contributes approximately +0.5 LogP units compared to the des-methyl analog, a difference that can meaningfully impact membrane permeability and non-specific protein binding in biological assays .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Commercial Purity Specification: Consistent 95% Across Multiple Authoritative Suppliers

Multiple reputable chemical suppliers, including Fluorochem (UK), Leyan (China), and Hit2Lead (US), consistently list the target compound at 95% purity . This purity specification is identical to that offered for the 3-pyridinylmethyl regioisomer (CAS 878714-39-7) by AKSci, indicating that both compounds are supplied at comparable quality grades . The consistency across vendors provides procurement flexibility without compromising baseline material quality.

Chemical Procurement Quality Assurance Screening Library Supply

Physicochemical Reference Values: Density, Boiling Point, and Polar Surface Area

The target compound has a calculated density of 1.264 g/cm³, a boiling point of 445.7°C at 760 mmHg, a flash point of 223.3°C, and a polar surface area (PSA) of 62.22 Ų . The 3-pyridinylmethyl regioisomer (CAS 878714-39-7) shares identical molecular weight (242.27 g/mol) and molecular formula (C₁₄H₁₄N₂O₂) but may exhibit different chromatographic retention behavior due to altered polarity distribution . These reference values are essential for method development, purification protocol design, and stability assessment.

Analytical Chemistry Formulation Development Purification Method Design

Recommended Application Scenarios for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS 881445-78-9)


N,O-Bidentate Ligand Scaffold for Transition Metal Coordination Complexes

The 2-pyridinylmethyl substitution pattern enables the target compound to function as an N,O-bidentate ligand, forming stable six-membered chelate rings with transition metals. This structural feature distinguishes it from the 3-pyridinylmethyl regioisomer, which lacks the optimal geometry for bidentate coordination . Researchers developing metal-organic frameworks (MOFs), catalytic complexes, or metalloenzyme inhibitors should prioritize this compound when bidentate chelation is required. The carboxylic acid functionality also provides a handle for further derivatization or conjugation.

Physicochemical Reference Standard for Aminobenzoic Acid Derivative Screening Libraries

With defined physicochemical parameters including LogP (1.88-2.77), PSA (62.22 Ų), density (1.264 g/cm³), and boiling point (445.7°C) , this compound serves as a well-characterized member of the pyridylmethyl-aminobenzoic acid series. Its 2-methyl substitution provides a hydrophobic increment of approximately +0.5 LogP units relative to non-methylated analogs, offering a quantifiable reference point for structure-property relationship (SPR) studies [1]. Procurement for physicochemical profiling and library design is supported by consistent 95% purity across multiple global vendors .

Comparative Probe for Pyridine Positional Isomer Effects on Biological Activity

The target compound and its 3-pyridinylmethyl regioisomer (CAS 878714-39-7) share identical molecular weight (242.27 g/mol) and formula (C₁₄H₁₄N₂O₂) but differ in the pyridine nitrogen position . This pair constitutes an ideal matched molecular pair for probing how pyridine nitrogen placement affects target binding, cellular permeability, or metabolic stability. The 2-pyridinyl isomer positions the nitrogen in closer proximity to the benzoic acid carboxyl group, which may influence hydrogen-bonding networks and metal coordination. Studies requiring a structurally controlled comparator set should procure both isomers to enable rigorous SAR interrogation.

Precursor for Further Derivatization via Carboxylic Acid Functionalization

The free carboxylic acid moiety in the target compound provides a reactive handle for amide coupling, esterification, or reduction reactions. This enables the synthesis of amide-linked derivatives, esters with tunable lipophilicity, or alcohol intermediates for further elaboration. The compound's availability as a solid in research quantities (1 g to 100 g scales) from suppliers such as Fluorochem, Leyan, and Hit2Lead facilitates its use as a synthetic building block in medicinal chemistry campaigns . Researchers should note that the compound is classified as harmful/irritant (GHS07) and requires standard laboratory safety precautions .

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